Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a chiral amino acid derivative. The presence of multiple functional groups, including an amino group, a hydroxyphenyl group, and a carbamate group, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of Amide Bonds: The amide bonds are formed through coupling reactions between amino acids and benzyl carbamate.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
- Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate
Uniqueness
Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate stands out due to its unique combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Benzyl ((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a carbamate functional group, which is known to enhance biological activity in various pharmacophores. The structure can be broken down into several key components:
- Carbamate Group : This group is crucial for the biological activity of many compounds. It consists of a carbonyl group attached to an alkoxy group and an amino group.
- Amino Acid Derivatives : The presence of amino acid-like structures contributes to its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to benzyl carbamates exhibit varying degrees of antimicrobial activity against a range of pathogens. For instance:
- Antibacterial Activity : Compounds related to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 8 µg/mL against resistant strains .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, notably BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is implicated in Alzheimer's disease:
Compound | BACE1 Inhibition (%) | Log k Value |
---|---|---|
CbzPAS | 3.4 | - |
Compound 9 | 27.5 | 0.3924 |
This table illustrates that certain derivatives exhibit significant inhibition of BACE1 activity, indicating their potential as therapeutic agents in neurodegenerative diseases .
Study on Antimicrobial Efficacy
In a recent investigation, various derivatives were synthesized and tested against multidrug-resistant pathogens. The findings indicated that:
- Compound Variants : Specific modifications in the phenolic ring significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of similar carbamate compounds:
- In vitro Testing : Several compounds were tested for their inhibitory effects on BACE1, with results showing that modifications in the alkoxy substituents greatly influenced their inhibitory potency.
- Potential Applications : These findings suggest that such compounds could be developed further as therapeutic agents targeting Alzheimer’s disease through BACE1 inhibition .
Properties
Molecular Formula |
C23H29N3O5 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
benzyl N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30) |
InChI Key |
IAYNHAFLVMMCRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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